(S)-Trolox

描述

The exact mass of the compound (S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

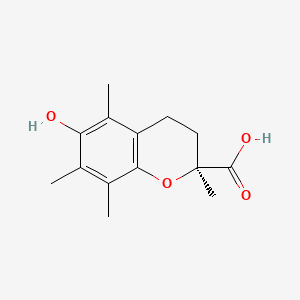

(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEVLJDDWXEYCO-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)C(=O)O)C(=C1O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53174-06-4 |

Source

|

| Record name | 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053174064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXY-2,5,7,8-TETRAMETHYL-CHROMAN-2-CARBOXYLIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O763YB84E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of (S)-Trolox: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Trolox, the S-enantiomer of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, is a water-soluble analog of vitamin E.[1] Its hydrophilic nature, conferred by the substitution of the phytyl chain with a carboxyl group, allows for its application in both aqueous and lipid environments, making it a versatile tool in antioxidant research.[2][3] this compound is widely recognized for its potent antioxidant and neuroprotective properties and serves as a primary standard in various antioxidant capacity assays.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its radical scavenging activity, modulation of cellular signaling pathways, and its dual role as both an antioxidant and a pro-oxidant.

Core Mechanism of Action: Radical Scavenging

The principal antioxidant mechanism of this compound lies in its ability to act as a potent scavenger of a wide range of reactive oxygen species (ROS) and other free radicals.[5][6] This activity is primarily attributed to the hydroxyl group on its chromanol ring, which can readily donate a hydrogen atom to a radical, thereby neutralizing it and breaking the chain reaction of lipid peroxidation.[6][7]

The reaction can be summarized as follows:

Trolox-OH + R• → Trolox-O• + RH

Where Trolox-OH represents this compound, R• is a free radical, Trolox-O• is the relatively stable Trolox phenoxyl radical, and RH is the neutralized species. The stability of the Trolox phenoxyl radical is key to its efficacy, as it is less reactive and can be recycled back to its active form by other antioxidants such as ascorbate.[6]

This compound has been shown to be effective against various radicals, including peroxyl, alkoxyl, and hydroxyl radicals.[5][6]

Signaling Pathway of Radical Scavenging

The direct interaction of this compound with free radicals is a fundamental chemical process. The following diagram illustrates this primary mechanism of action.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, this compound influences key cellular signaling pathways involved in the response to oxidative stress.

The Keap1-Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant defense system. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8] In the presence of oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression.

This compound has been shown to activate the Nrf2 pathway, although the precise mechanism of interaction is still under investigation. It is hypothesized that by modulating the cellular redox state, this compound can indirectly lead to the stabilization and activation of Nrf2, thereby enhancing the cell's intrinsic antioxidant capacity.

Mitochondrial Effects

Mitochondria are a primary source of cellular ROS and are also highly susceptible to oxidative damage. This compound has been demonstrated to exert protective effects on mitochondria. It can reduce mitochondrial ROS levels, leading to a less oxidized mitochondrial thiol redox state.[9] This protection can restore mitochondrial membrane potential and improve mitochondrial function, including ATP production.[10]

The Dual Role of this compound: Antioxidant vs. Pro-oxidant

While this compound is predominantly known for its antioxidant properties, under certain conditions, it can exhibit pro-oxidant activity. This dual behavior is concentration-dependent and is significantly influenced by the presence of transition metal ions, such as copper (Cu²⁺).[6][11]

At low concentrations, this compound effectively scavenges radicals, acting as an antioxidant.[6] However, at higher concentrations and in the presence of metal ions, it can reduce the metal ion (e.g., Cu²⁺ to Cu⁺). The reduced metal ion can then participate in Fenton-like reactions, generating highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂), thereby promoting oxidative damage.[12]

Trolox + Cu²⁺ → Trolox• + Cu⁺ Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻

Quantitative Data on this compound Activity

The antioxidant capacity of this compound has been quantified in numerous studies using various assays. The following tables summarize some of the key quantitative data.

Table 1: In Vitro Antioxidant and Biological Activity

| Parameter | Value | Cell Line / System | Conditions | Reference |

| EC₅₀ | 78 µM | Rat cerebellar granule cells | Iodoacetate-induced neurotoxicity | [2] |

| IC₅₀ | 97 µM | Rat cerebellar granule cells | Inhibition of fluorescence increase | [2] |

| Antioxidant Range | 2.5–15 µM | HeLa cells | Reduction of endogenous ROS | [6] |

| Pro-oxidant Range | 40–160 µM | HeLa cells | Increase in endogenous ROS | [6] |

Table 2: Reaction Rate Constants

| Reactant | Rate Constant (k) | Conditions | Reference |

| DPPH• (Step 1) | 1.1 x 10⁴ M⁻¹s⁻¹ | 1:1 ethanol-buffer, pH 7.4 | [5] |

| DPPH• (Step 2) | 2 x 10⁶ M⁻¹s⁻¹ | 1:1 ethanol-buffer, pH 7.4 | [5] |

| Peroxynitrite | 1.8 x 10⁵ M⁻¹s⁻¹ | pH 6-11 | [13] |

Experimental Protocols

This compound is the standard for several widely used antioxidant capacity assays. Detailed methodologies for these assays are provided below.

Trolox Equivalent Antioxidant Capacity (TEAC) / ABTS Assay

This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•⁺.

Experimental Workflow:

Detailed Methodology:

-

Preparation of ABTS•⁺ Radical Cation: A stock solution of ABTS is prepared and mixed with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to allow for the complete formation of the radical cation.

-

Preparation of this compound Standards: A stock solution of this compound is prepared and serially diluted to create a range of standard concentrations.

-

Assay: The ABTS•⁺ solution is diluted with a suitable buffer to an absorbance of ~0.7 at 734 nm. A small volume of the this compound standard or sample is added to the diluted ABTS•⁺ solution, and the decrease in absorbance is measured at 734 nm after a fixed time.

-

Calculation: A standard curve is plotted with the percentage inhibition of absorbance against the concentration of this compound. The antioxidant capacity of the sample is then expressed as Trolox Equivalents (TE).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH•.

Experimental Workflow:

Detailed Methodology:

-

Preparation of DPPH• Solution: A solution of DPPH• in methanol is prepared.

-

Assay: A small volume of the this compound standard or sample is added to the DPPH• solution. The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance corresponds to the scavenging of the DPPH• radical.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals) is determined.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.

Detailed Methodology:

-

Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and this compound standards are required.

-

Assay: The fluorescent probe, this compound standard or sample, and the radical generator are mixed in a microplate.

-

Measurement: The fluorescence is monitored over time. In the absence of an antioxidant, the fluorescence decays as the probe is oxidized. In the presence of an antioxidant, the decay is inhibited.

-

Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC (AUC of the sample minus AUC of the blank) is proportional to the antioxidant capacity, which is expressed as Trolox Equivalents.

Ferric Reducing Ability of Plasma (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Detailed Methodology:

-

FRAP Reagent: The FRAP reagent is a mixture of an acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃.

-

Assay: The sample is mixed with the FRAP reagent.

-

Measurement: The reduction of the ferric-tripyridyltriazine complex to the ferrous form results in the formation of an intense blue color, which is measured by the change in absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard curve prepared with known concentrations of Fe²⁺ or this compound.

Neuroprotective Effects of this compound

This compound has demonstrated significant neuroprotective effects in various models of neuronal injury.[2] Its ability to cross the blood-brain barrier, coupled with its potent antioxidant activity, makes it a promising candidate for mitigating oxidative stress-induced neuronal damage.

Experimental Workflow for Assessing Neuroprotection:

Conclusion

This compound exerts its primary mechanism of action through efficient radical scavenging, donating a hydrogen atom from its chromanol ring to neutralize a wide array of reactive species. This fundamental antioxidant activity is complemented by its ability to modulate key cellular signaling pathways, most notably the Keap1-Nrf2-ARE pathway, thereby enhancing the cell's endogenous antioxidant defenses. Furthermore, its protective effects on mitochondrial function underscore its multifaceted role in cellular protection. The dual nature of this compound, acting as a pro-oxidant in the presence of transition metals and at high concentrations, highlights the importance of context in its application. The comprehensive understanding of these mechanisms, supported by quantitative data and standardized experimental protocols, is crucial for its continued use as a benchmark antioxidant and for the exploration of its therapeutic potential in conditions associated with oxidative stress.

References

- 1. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homolytic pathways drive peroxynitrite-dependent Trolox C oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nist.gov [nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. srd.nist.gov [srd.nist.gov]

- 8. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The antioxidant Trolox restores mitochondrial membrane potential and Ca2+-stimulated ATP production in human complex I deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxyl radical formation from Cu(II)-trolox mixtures: insights into the pro-oxidant properties of alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Chiral Specificity of Trolox in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Trolox (B1683679) and its Chirality

Trolox is a valuable tool in antioxidant research due to its water solubility, which allows for its application in aqueous biological systems where the lipophilic vitamin E is less effective. It is known to scavenge peroxyl and alkoxyl radicals, inhibit lipid peroxidation, and has demonstrated neuroprotective effects in various models of oxidative stress.[4][5][6][7] The antioxidant activity of Trolox is attributed to the hydrogen-donating hydroxyl group on the chromanol ring.

The presence of a stereocenter at the C-2 position, where the carboxylic acid group is attached, means that (R)-Trolox and (S)-Trolox are non-superimposable mirror images of each other. This chirality is a critical consideration in pharmacology and drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacokinetic, pharmacodynamic, and toxicological profiles.

Potential for Chiral Specificity in Biological Activity

While direct evidence is lacking for Trolox, the principle of chiral specificity is well-established for many biologically active molecules. The differential effects of enantiomers often arise from their stereoselective interactions with chiral biological macromolecules such as enzymes, receptors, and transporters. It is plausible that the spatial arrangement of the carboxylic acid group and the methyl group at the C-2 position of Trolox could influence its biological activity in several ways:

-

Enzyme-catalyzed reactions: If Trolox interacts with enzymes, the orientation of the functional groups could affect substrate binding and catalytic efficiency.

-

Receptor binding: The three-dimensional structure of each enantiomer could lead to different binding affinities and efficacies at specific receptors.

-

Membrane interactions: The stereochemistry might influence how Trolox partitions into and interacts with the lipid bilayers of cell membranes, potentially affecting its ability to scavenge membrane-associated radicals.

-

Pharmacokinetics: Enantiomers can be differentially absorbed, distributed, metabolized, and excreted, leading to different in vivo concentrations and durations of action.

Experimental Protocols

Chiral Separation of Trolox Enantiomers

The prerequisite for studying the chiral specificity of Trolox is the separation of its racemic mixture into individual, enantiomerically pure forms. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Objective: To separate (R)-Trolox and this compound from a racemic mixture with high enantiomeric purity.

Materials:

-

Racemic Trolox standard

-

HPLC-grade solvents (e.g., hexane, isopropanol (B130326), ethanol (B145695), methanol, trifluoroacetic acid)

-

Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel OD-H, Chiralpak AD-H, or Lux Cellulose/Amylose)

-

HPLC system with UV detector

Methodology:

-

Mobile Phase Preparation: Prepare various mobile phases consisting of different ratios of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small percentage of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.

-

Sample Preparation: Dissolve racemic Trolox in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: Chiralcel OD-H (or other suitable CSP)

-

Mobile Phase: A starting point could be Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 280 nm

-

-

Optimization: Systematically vary the ratio of the mobile phase components and the column temperature to achieve baseline separation of the two enantiomeric peaks.

-

Fraction Collection: Once optimal separation is achieved, perform preparative or semi-preparative HPLC to collect the fractions corresponding to each enantiomer.

-

Purity Analysis: Analyze the collected fractions using the same chiral HPLC method to determine the enantiomeric excess (e.e.) of each separated enantiomer.

Comparative Antioxidant Activity Assays

Once the enantiomers are separated, their antioxidant capacities can be compared using standard in vitro assays.

Objective: To determine the radical scavenging activity of (R)- and this compound by measuring the reduction of the DPPH radical.

Methodology:

-

Prepare stock solutions of (R)-Trolox, this compound, and racemic Trolox in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a working solution of DPPH in the same solvent.

-

In a 96-well plate, add increasing concentrations of each Trolox form to different wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Objective: To measure the ability of (R)- and this compound to scavenge the pre-formed ABTS radical cation.

Methodology:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of (R)-Trolox, this compound, and racemic Trolox.

-

Add a small volume of each Trolox solution to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging and determine the Trolox Equivalent Antioxidant Capacity (TEAC) for each enantiomer.

Cell-Based Assays for Neuroprotection

To investigate potential stereoselective neuroprotective effects, cell-based models of oxidative stress can be employed.

Objective: To compare the ability of (R)- and this compound to protect neuronal cells from oxidative damage.

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures.

Methodology:

-

Culture the neuronal cells under standard conditions.

-

Pre-treat the cells with various concentrations of (R)-Trolox, this compound, or racemic Trolox for a specified period (e.g., 2-4 hours).

-

Induce oxidative stress by exposing the cells to an oxidizing agent such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or glutamate.

-

After the incubation period with the oxidizing agent, assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

-

Intracellular reactive oxygen species (ROS) levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Compare the protective effects of the two enantiomers at different concentrations.

Signaling Pathways and Potential Chiral Interactions

Racemic Trolox has been shown to exert its neuroprotective effects through various mechanisms, including the modulation of signaling pathways involved in cellular stress responses. For instance, in models of Alzheimer's and Parkinson's disease, Trolox has been implicated in the upregulation of the Nrf2/HO-1 pathway, a key regulator of the antioxidant defense system, and the downregulation of pro-inflammatory pathways such as NF-κB.

The chiral nature of Trolox could lead to stereoselective interactions within these pathways. For example, the binding of Trolox to proteins that regulate Nrf2 or NF-κB activity could be dependent on the specific three-dimensional arrangement of the Trolox molecule.

Data Presentation

As stated previously, there is a conspicuous absence of published quantitative data directly comparing the biological activities of (R)- and this compound. Should such data become available, it would be presented in a tabular format for clear comparison. The tables below are templates for how such data could be structured.

Table 1: Comparative In Vitro Antioxidant Activity of Trolox Enantiomers

| Assay | Parameter | (R)-Trolox | This compound | Racemic Trolox |

| DPPH Scavenging | IC50 (µM) | Data not available | Data not available | Data not available |

| ABTS Scavenging | TEAC (mM) | Data not available | Data not available | Data not available |

| Lipid Peroxidation | IC50 (µM) | Data not available | Data not available | Data not available |

Table 2: Comparative Neuroprotective Effects of Trolox Enantiomers in SH-SY5Y Cells

| Oxidative Stressor | Parameter | (R)-Trolox | This compound | Racemic Trolox |

| H₂O₂ (100 µM) | EC50 (µM) for Cell Viability | Data not available | Data not available | Data not available |

| 6-OHDA (50 µM) | % Protection at 10 µM | Data not available | Data not available | Data not available |

| Glutamate (5 mM) | % Reduction in LDH Release at 10 µM | Data not available | Data not available | Data not available |

Conclusion and Future Directions

Trolox is an indispensable tool in the study of oxidative stress and antioxidant mechanisms. Its chiral nature presents an important, yet largely unexplored, facet of its biological activity. While racemic Trolox has proven utility, a deeper understanding of the specific roles of its (R)- and (S)-enantiomers is crucial for a more nuanced application in biological research and for any potential therapeutic development.

The immediate future of research in this area should focus on the following:

-

Chiral Separation and Characterization: The routine separation and characterization of Trolox enantiomers to make them more accessible for research.

-

Comparative Biological Evaluation: A systematic comparison of the antioxidant, anti-inflammatory, and cytoprotective effects of the pure enantiomers in a variety of in vitro and in vivo models.

-

Mechanistic Studies: Elucidation of the molecular mechanisms underlying any observed stereoselective effects, including interactions with specific enzymes and signaling proteins.

This technical guide provides the necessary framework for initiating such investigations. The exploration of the chiral specificity of Trolox promises to yield valuable insights into its biological functions and may uncover novel applications for its individual enantiomers.

References

- 1. Trolox - Wikipedia [en.wikipedia.org]

- 2. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prooxidant and antioxidant effects of Trolox on ferric ion-induced oxidation of erythrocyte membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrone derivatives of trolox as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multifaceted neuroprotective approach of Trolox in Alzheimer's disease mouse model: targeting Aβ pathology, neuroinflammation, oxidative stress, and synaptic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of (S)-Trolox.

Diastereomeric Salt Resolution

This classical chemical resolution method involves reacting racemic Trolox with an enantiomerically pure chiral resolving agent (typically a base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably solubility, allowing one to be selectively crystallized and separated.

-

Salt Formation:

-

Dissolve racemic Trolox (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, ethyl acetate, or a mixture with water) at an elevated temperature.

-

In a separate vessel, dissolve an enantiomerically pure resolving agent, such as (1S,2S)-(+)-Pseudoephedrine (0.5–1.0 equivalent), in the same solvent.

-

Slowly add the resolving agent solution to the Trolox solution with stirring. The diastereomeric salts, (S)-Trolox·(1S,2S)-Pseudoephedrine and (R)-Trolox·(1S,2S)-Pseudoephedrine, will form in the solution.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0–5 °C), to induce crystallization.

-

One of the diastereomeric salts will be less soluble and will precipitate out of the solution. For example, the (R)-Trolox salt with (+)-Pseudoephedrine often crystallizes first.

-

Collect the crystallized salt by filtration and wash it with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer, in this case, the this compound salt.

-

-

Liberation of this compound:

-

Take the mother liquor (enriched with the this compound salt) and evaporate the solvent.

-

Treat the residue with a strong acid (e.g., hydrochloric acid) to break the salt. This protonates the carboxylate of Trolox and the amine of the resolving agent.

-

Extract the free this compound into an organic solvent (e.g., 2-methyltetrahydrofuran). The protonated resolving agent will remain in the aqueous phase.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.

-

-

Purification and Analysis:

-

Recrystallize the crude this compound from a suitable solvent system to achieve high chemical and enantiomeric purity.

-

Confirm the enantiomeric excess (e.e.) using chiral HPLC as described previously.

-

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is essential for its use in research and development. Key analytical data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol |

| Appearance | White to pale beige solid |

| Melting Point | 187–194 °C |

| CAS Number | 53174-06-4 |

| Solubility (PBS, pH 7.2) | ~3 mg/mL |

| Solubility (DMSO, Ethanol) | ≥25 mg/mL |

Table 2: Spectroscopic Data for Trolox

| Technique | Wavelength / Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |

| UV-Vis (Methanol) | λ_max_ ≈ 291 nm | Chromanol ring system |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.36 (s, 3H) | C2-CH₃ |

| δ 1.48–1.56 (m, 1H) | C3-CH₂ | |

| δ 1.95 (s, 3H), 2.00 (s, 3H), 2.03 (s, 3H) | Aromatic-CH₃ | |

| δ 2.24–2.29 (m, 1H) | C3-CH₂ | |

| δ 2.41–2.44 (m, 2H) | C4-CH₂ | |

| IR (KBr) | 3550–3200 cm⁻¹ (broad) | O-H stretch (phenolic) |

| ~1710 cm⁻¹ | C=O stretch (carboxylic acid) | |

| 3000–3100 cm⁻¹ | Aromatic C-H stretch | |

| Mass Spectrometry (NIST) | m/z 250, 205, 164, 168 | Molecular ion and fragments |

Biological Activity and Mechanism of Action

This compound is a potent antioxidant that acts primarily as a chain-breaking antioxidant, similar to its parent compound, vitamin E. Its primary mechanism involves scavenging harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

ROS Scavenging

Trolox can neutralize a variety of ROS, including peroxyl radicals (ROO•), superoxide (B77818) anions (O₂⁻•), and hydroxyl radicals (•OH). The key step is the donation of a hydrogen atom from the phenolic hydroxyl group on the chroman ring to a free radical, which terminates the radical chain reaction. This process is fundamental to its ability to inhibit lipid peroxidation and protect cell membranes.

Signaling Pathways

By reducing the cellular burden of ROS, this compound influences several downstream signaling pathways. It can protect mitochondria from oxidative stress, thereby preserving their function and preventing the initiation of apoptosis. Studies have shown that Trolox can regulate mitochondrial morphology and function. It also inhibits ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.

Caption: Antioxidant mechanism of this compound in mitigating ROS-induced cellular damage.

Key Experimental Protocols

DPPH Radical Scavenging Assay

This colorimetric assay is commonly used to determine the antioxidant capacity of a compound, with Trolox often serving as the standard for comparison.

In Vitro Neuroprotective Effects of (S)-Trolox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of (S)-Trolox, a water-soluble analog of vitamin E. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and an understanding of the underlying signaling pathways, facilitating further investigation and application of this compound in neuroprotection studies.

Introduction

This compound, the (S)-enantiomer of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, is a potent antioxidant frequently utilized as a standard in antioxidant activity assays. Its water solubility confers advantages over its lipid-soluble counterpart, α-tocopherol, allowing for its application in a broader range of in vitro experimental settings. Oxidative stress is a key pathological mechanism in a multitude of neurodegenerative diseases. The ability of this compound to scavenge free radicals and mitigate oxidative damage has made it a subject of interest for its potential neuroprotective properties. This guide synthesizes key in vitro findings to provide a detailed resource for the scientific community.

Quantitative Assessment of Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in various in vitro models of neuronal injury. The following tables summarize the key efficacy data from published studies.

Table 1: Cell Viability and Protective Efficacy (EC₅₀)

| Cell Line/Type | Insult/Model | Assay | This compound Concentration | Outcome | Reference |

| Rat Cerebellar Granule Cells | Iodoacetate (IAA) + 10 µM MK-801 | MTT | 78 µM (EC₅₀) | 80-100% recovery of MTT-reductase activity | [1] |

| SH-SY5Y Neuroblastoma | - | MTT | 200 µM | Reduced cell viability to 77.76% (Note: This study assessed anticancer effects) | [2][3] |

| SH-SY5Y Neuroblastoma | Cadmium (Cd²⁺) | MTT | 100 µM | Cell viability of 76.7% | [4] |

| SH-SY5Y Neuroblastoma | Cadmium (Cd²⁺) | MTT | 300 µM | Cell viability of 80.3% | [4] |

| RGC-5 Retinal Ganglion Cells | Light-induced damage (1000 lux, 48h) | MTT | 10 µM | Significantly blunted the detrimental effect of light |

Table 2: Antioxidant Activity (IC₅₀)

| Cell Line/Type | Assay | This compound Concentration | Outcome | Reference |

| Rat Cerebellar Granule Cells | DCFH-DA (IAA-stimulated) | 97 µM (IC₅₀) | Dose-dependent inhibition of fluorescence increase | [1] |

| Lipid Peroxidation Assay | Thiobarbituric acid reactive substances (TBARS) | Varies by study | Potent inhibitor of lipid peroxidation |

Table 3: Effects on Apoptosis and Oxidative Stress Markers

| Cell Line/Type | Insult/Model | Marker | this compound Concentration | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | N27 Dopaminergic Neurons | Hydrogen Peroxide (H₂O₂) | Caspase-3 Activity | 1 mM | Almost completely attenuated H₂O₂-induced increase in caspase-3 activity |[5] | | N27 Dopaminergic Neurons | Hydrogen Peroxide (H₂O₂) | DNA Fragmentation | 1 mM | Significantly suppressed H₂O₂-induced DNA fragmentation |[5] | | iPSC-derived Dopaminergic Neurons | Ketamine | ROS Production | 500 µM | Significantly inhibited ketamine-induced ROS generation |[6] | | iPSC-derived Dopaminergic Neurons | Ketamine | Caspase 3/7 Activation | 500 µM | Inhibited ketamine-induced caspase 3/7 activation |[6] | | SH-SY5Y Neuroblastoma | - | Total Oxidant Status (TOS) | 200 µM | Reduced oxidant activity |[3] | | SH-SY5Y Neuroblastoma | - | Total Antioxidant Capacity (TAC) | 200 µM | Increased antioxidant capacity |[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. This section provides protocols for key assays used to evaluate the neuroprotective effects of this compound.

Cell Viability Assays

3.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified pre-incubation period.

-

Introduce the neurotoxic agent (e.g., H₂O₂, glutamate, MPP⁺) and co-incubate with this compound for the desired duration.

-

Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

-

3.1.2 Lactate Dehydrogenase (LDH) Assay

This cytotoxicity assay measures the activity of LDH released from damaged cells into the culture medium.

-

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. Its activity in the culture supernatant is directly proportional to the number of lysed cells.

-

Protocol:

-

Culture and treat cells as described for the MTT assay (Steps 1-3).

-

After the treatment period, carefully collect a 50 µL aliquot of the culture supernatant from each well.

-

Transfer the supernatant to a new 96-well plate.

-

Prepare a reaction mixture containing NADH and pyruvate.

-

Add 200 µL of the reaction mixture to each well containing the supernatant.

-

Measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH consumption is proportional to the LDH activity.

-

To determine the maximum LDH release, lyse untreated control cells with a lysis buffer (e.g., 0.5% Triton X-100).

-

Cytotoxicity is calculated as the percentage of LDH in the experimental supernatant relative to the maximum LDH release from lysed cells.

-

Oxidative Stress Assays

3.2.1 DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) Assay for Intracellular ROS

This assay measures the intracellular production of reactive oxygen species.

-

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

Culture and treat neuronal cells with this compound and the oxidative insult as previously described.

-

Following treatment, wash the cells with a warmed buffer (e.g., PBS or HBSS).

-

Load the cells with 10-50 µM DCFH-DA in a serum-free medium or buffer.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with the buffer to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

The level of ROS is proportional to the fluorescence intensity.

-

3.2.2 Total Radical-Trapping Antioxidant Parameter (TRAP) Assay

This assay measures the total antioxidant capacity of a sample.

-

Principle: A free radical generator (e.g., AAPH) is used to induce the oxidation of a fluorescent probe (e.g., R-phycoerythrin). The presence of antioxidants in the sample delays the decay of fluorescence.

-

Protocol:

-

Prepare a reaction mixture containing a fluorescent probe (e.g., 15 nM R-phycoerythrin) in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.2).

-

Add the cell lysate or a solution of this compound to the reaction mixture.

-

Initiate the reaction by adding a free radical generator (e.g., 50 mM AAPH).

-

Immediately monitor the decay of fluorescence over time using a fluorometer (e.g., excitation at 490 nm and emission at 580 nm).

-

The antioxidant capacity is determined by the length of the lag phase before the fluorescence begins to decay, which is compared to a standard antioxidant like Trolox itself.

-

Apoptosis Assays

3.3.1 Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Principle: The assay utilizes a synthetic substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) that is specifically cleaved by active caspase-3, releasing a chromophore (pNA) or a fluorophore (AMC).

-

Protocol:

-

Culture and treat cells as described previously.

-

After treatment, lyse the cells using a specific lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add a standardized amount of protein lysate to each well.

-

Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm (for pNA) or fluorescence with excitation at 380 nm and emission at 460 nm (for AMC) using a microplate reader.

-

The caspase-3 activity is proportional to the signal generated.

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are primarily attributed to its antioxidant properties. However, evidence suggests its involvement in modulating specific cellular signaling pathways.

Direct Radical Scavenging

This compound can directly neutralize a variety of reactive oxygen and nitrogen species, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA.

Modulation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Studies have shown that Trolox can influence the Nrf2 signaling pathway.

-

Mechanism: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and degradation. In the presence of oxidative stress or activators like Trolox, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Visualizations

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: General workflow for assessing the neuroprotective effects of this compound in vitro.

Nrf2-ARE Signaling Pathway in Neuroprotection

Caption: The Nrf2-ARE signaling pathway modulated by this compound to confer neuroprotection.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of this compound against a variety of insults, primarily through its potent antioxidant and radical-scavenging activities. Its ability to modulate key cytoprotective signaling pathways, such as the Nrf2-ARE pathway, further underscores its therapeutic promise. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community to design and execute further studies aimed at elucidating the full neuroprotective capacity of this compound and its derivatives. Future research should focus on more complex in vitro models, such as co-cultures and organoids, to better translate these findings towards in vivo and clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trolox Reduces Neuroblastoma-Induced Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]

- 4. mdpi.com [mdpi.com]

- 5. Chronic low dose oxidative stress induces caspase-3 dependent PKCδ proteolytic activation and apoptosis in a cell culture model of dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Intracellular Scavenging Activity of (S)-Trolox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Trolox, the S-enantiomer of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, is a water-soluble analog of vitamin E renowned for its potent antioxidant properties. This technical guide provides an in-depth exploration of the intracellular reactive oxygen species (ROS) scavenging activity of this compound, consolidating key quantitative data, detailed experimental protocols, and an analysis of its impact on cellular signaling pathways. The primary mechanism of its antioxidant action within the cellular environment is direct scavenging of ROS, which mitigates oxidative damage to vital biomolecules. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of this compound.

Core Mechanism of Intracellular Action

The principal intracellular antioxidant mechanism of this compound is the direct scavenging of reactive oxygen species.[1][2][3] Unlike some antioxidants that function by upregulating antioxidant enzymes, studies have shown that the protective effects of Trolox are not primarily due to the induction of enzymes like catalase or alterations in hydrogen peroxide (H₂O₂) permeability across the cell membrane.[1][3] Instead, Trolox donates a hydrogen atom from the hydroxyl group on its chromanol ring to neutralize free radicals, thereby terminating damaging chain reactions.[2] This direct scavenging activity has been demonstrated to reduce levels of intracellular ROS, leading to a decrease in oxidative damage to proteins and lipids.[1][3]

It is important to note that the antioxidant activity of Trolox is concentration-dependent, and it can exhibit pro-oxidant effects at higher concentrations.[2] The cellular redox state and the presence of transition metals can also influence its behavior.[4]

Quantitative Data on Intracellular Antioxidant Activity

Table 1: Concentration-Dependent Effects of Trolox on Intracellular ROS

| Cell Line | Concentration Range (µM) | Effect | Reference |

| HeLa | 2.5 - 15 | Antioxidant (reduction of basal ROS) | [2] |

| HeLa | 40 - 160 | Pro-oxidant (increase in intracellular ROS) | [2] |

| 3T3 Fibroblasts | 2 - 160 | Slight antioxidant effect | [2] |

| IPEC-J2 | 2000 | Reduction of H₂O₂-induced oxidative stress | |

| Neuroblastoma Cells | 200 | Regulation of oxidative stress (decreased TOS, increased TAC) | [5] |

Table 2: Comparative Intracellular Antioxidant Efficacy

| Cell Line | Condition | Antioxidant | Concentration | Efficacy | Reference |

| IPEC-J2 | H₂O₂-induced oxidative stress | Trolox | 2 mM | Significantly reduced intracellular oxidative stress | |

| IPEC-J2 | H₂O₂-induced oxidative stress | Ascorbic Acid | 1 mM | Significantly reduced intracellular oxidative stress |

Note: A direct comparison of the intracellular antioxidant activity of this compound versus its (R)-enantiomer is not well-documented in the available literature. Trolox is often used as a racemic mixture.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the intracellular scavenging activity of this compound.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This assay is widely used to measure overall intracellular ROS levels. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

-

Cells of interest

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

This compound

-

Oxidative stress inducer (e.g., H₂O₂)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

The following day, remove the culture medium and wash the cells once with warm PBS.

-

Prepare a working solution of DCFH-DA (typically 5-20 µM) in serum-free medium.

-

Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add fresh culture medium containing various concentrations of this compound to the designated wells. Incubate for a predetermined time (e.g., 1-2 hours).

-

Induce oxidative stress by adding an agent like H₂O₂ to the appropriate wells. Include control wells with no Trolox and/or no H₂O₂.

-

Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.

-

The antioxidant activity of this compound is determined by the reduction in fluorescence intensity in treated cells compared to untreated, oxidatively stressed cells.

Assessment of Protein Carbonylation (DNPH Assay)

Protein carbonylation is a common marker of protein oxidation. This method involves the derivatization of protein carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable dinitrophenylhydrazone adducts, which can be quantified spectrophotometrically.

Materials:

-

Cell lysate from cells treated with or without this compound and an oxidative stressor

-

10% (w/v) Trichloroacetic acid (TCA)

-

DNPH solution (e.g., 10 mM in 2 M HCl)

-

2 M HCl (for control)

-

Ethyl acetate/ethanol (1:1, v/v) wash solution

-

6 M Guanidine (B92328) hydrochloride in 20 mM potassium phosphate (B84403) (pH 2.3)

-

Spectrophotometer

Protocol:

-

Treat cells with this compound and an oxidative stressor as required.

-

Harvest and lyse the cells. Determine the protein concentration of the lysate.

-

Take equal amounts of protein from each sample (e.g., 100-200 µg) and precipitate with an equal volume of 20% TCA on ice for 15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein. Discard the supernatant.

-

Resuspend the protein pellet in DNPH solution. For the control, resuspend a parallel sample in 2 M HCl alone.

-

Incubate the samples at room temperature for 1 hour in the dark, with vortexing every 15 minutes.

-

Precipitate the proteins again by adding an equal volume of 20% TCA and centrifuging as in step 4.

-

Wash the pellet three times with the ethyl acetate/ethanol solution to remove unreacted DNPH.

-

Resuspend the final pellet in 6 M guanidine hydrochloride solution.

-

Centrifuge to remove any insoluble material.

-

Measure the absorbance of the supernatant at ~370 nm.

-

Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹) and normalize to the protein concentration.

Lipid Peroxidation Assessment (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of lipid peroxidation.

Materials:

-

Cell or tissue homogenate from treated and control samples

-

Thiobarbituric acid (TBA) reagent (e.g., 0.375% TBA, 15% TCA, 0.25 N HCl)

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

-

MDA standard (1,1,3,3-tetramethoxypropane)

-

Spectrophotometer or fluorescence microplate reader

Protocol:

-

Prepare cell lysates or tissue homogenates from samples pre-treated with this compound and exposed to an oxidative stimulus.

-

Add BHT to the samples to prevent artefactual oxidation during the assay.

-

Mix the sample with the TBA reagent in a microcentrifuge tube.

-

Heat the mixture at 95-100°C for 15-60 minutes. This reaction forms a pink-colored MDA-TBA adduct.

-

Cool the samples on ice and then centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at ~532 nm or fluorescence at Ex/Em = 530/550 nm.

-

Quantify the MDA concentration by comparing the absorbance/fluorescence to a standard curve generated with an MDA standard.

Modulation of Cellular Signaling Pathways

This compound's intracellular ROS scavenging activity initiates a cascade of downstream effects on various signaling pathways, thereby influencing cellular function and fate.

Impact on Mitochondrial Function

Trolox has been shown to modulate mitochondrial function, which is a major source of intracellular ROS.[1] By reducing ROS levels, Trolox can help maintain the mitochondrial membrane potential and improve the efficiency of the electron transport chain.[1] This can lead to increased ATP production and a reduction in apoptosis.[6]

Interaction with the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification genes. While the primary action of Trolox is direct ROS scavenging, some studies suggest it may also influence the Nrf2 pathway. By reducing the overall oxidative stress, Trolox can indirectly affect the cellular redox environment that is sensed by Keap1, the main regulator of Nrf2. However, it's important to distinguish this from compounds that directly activate the Nrf2 pathway.

Experimental Workflow for Assessing Intracellular Antioxidant Activity

The following diagram illustrates a typical workflow for evaluating the intracellular antioxidant properties of this compound.

Conclusion

This compound is a valuable tool for studying and mitigating intracellular oxidative stress. Its primary mechanism of action, direct ROS scavenging, has been demonstrated to protect cells from damage to key biomolecules. While its effects on signaling pathways such as Nrf2 and mitochondrial function are still being fully elucidated, the available evidence suggests that these are likely downstream consequences of its potent antioxidant activity. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other potential antioxidant therapies. Further research is warranted to determine the specific intracellular reaction kinetics and to explore the enantioselective effects of Trolox in a cellular context.

References

- 1. Trolox-Sensitive Reactive Oxygen Species Regulate Mitochondrial Morphology, Oxidative Phosphorylation and Cytosolic Calcium Handling in Healthy Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular Dual Behavior of Trolox in HeLa Cells and 3T3 Fibroblasts Under Basal and H2O2-Induced Oxidative Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnsbm.org [jnsbm.org]

- 5. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]

- 6. Trolox Enhances Curcumin's Cytotoxicity through Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Trolox: A Comprehensive Technical Guide for Antioxidant Capacity Assays

(S)-Trolox, a water-soluble analog of vitamin E, has established itself as the gold standard for measuring antioxidant capacity in a wide array of samples, from biological fluids to food extracts and pharmaceutical compounds.[1][2][3][4] Its consistent and predictable antioxidant activity provides a reliable benchmark, allowing for the standardized comparison of antioxidant potential across different substances and methodologies.[5] This technical guide offers an in-depth exploration of this compound's role in prominent antioxidant capacity assays, complete with detailed experimental protocols, data presentation, and visual workflows to aid researchers, scientists, and drug development professionals in their work.

Chemical Properties and Mechanism of Action

This compound, chemically known as (S)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, possesses a chromanol ring structure similar to vitamin E.[3] However, the replacement of the hydrophobic phytyl chain with a carboxyl group confers water solubility, making it a versatile standard for various aqueous and lipophilic samples.[1] Its antioxidant activity stems from the ability of the hydroxyl group on the chromanol ring to donate a hydrogen atom to neutralize free radicals, thereby inhibiting oxidative processes.[6] This mechanism can proceed via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), depending on the specific assay system.[7][8][9]

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₄[2] |

| Molecular Weight | 250.29 g/mol [2][3] |

| Appearance | Crystalline solid |

| Solubility | Water (as a weak acid, solubility increases with pH), Methanol, Ethanol, DMSO, DMF[10][11] |

| IUPAC Name | (S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid[3] |

Common Antioxidant Capacity Assays Utilizing this compound

Several assays employ this compound as a standard to quantify antioxidant capacity, with the results often expressed as Trolox Equivalents (TE). This unit signifies the concentration of a Trolox solution that would yield the same antioxidant effect as the sample being tested.[5][12] The most widely used assays include the Trolox Equivalent Antioxidant Capacity (TEAC) assay, the Oxygen Radical Absorbance Capacity (ORAC) assay, and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[13][14]

Trolox Equivalent Antioxidant Capacity (TEAC) / ABTS Assay

The TEAC assay, also known as the ABTS assay, measures the ability of antioxidants to scavenge the stable radical cation ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[15] The pre-formed blue-green ABTS•+ radical is reduced by an antioxidant to its colorless neutral form, and the resulting decolorization is measured spectrophotometrically.[15][16]

Experimental Workflow for TEAC/ABTS Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Trolox equivalent: Significance and symbolism [wisdomlib.org]

- 6. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]

- 9. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antikoerper-online.de]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]

- 13. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. citeqbiologics.com [citeqbiologics.com]

- 16. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note and Protocol: Preparation of (S)-Trolox Stock Solution

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation, storage, and handling of (S)-Trolox stock solutions for use in various research applications. This compound, a water-soluble analog of vitamin E, is a potent antioxidant commonly used as a standard in antioxidant capacity assays and for investigating the role of oxidative stress in biological systems.[1][2][3][4][5][6][7]

Chemical Properties and Solubility Data

This compound is a crystalline solid with a molecular weight of approximately 250.29 g/mol .[2][4][7] Proper preparation of stock solutions requires an understanding of its solubility in various solvents. The following table summarizes the solubility and key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol [2][4][7] |

| Appearance | White to faintly beige crystalline powder[3] |

| Solubility | |

| DMSO | ~20-50 mg/mL[1][4][6][8] |

| Ethanol (B145695) | ~20-30 mg/mL[1][6][8] |

| Dimethylformamide (DMF) | ~30 mg/mL[6][8] |

| PBS (pH 7.2) | ~3 mg/mL[1][6][8] |

Experimental Protocols

Below are protocols for preparing this compound stock solutions using different solvents. The choice of solvent will depend on the specific requirements of the downstream application.

Protocol for Preparing a 100 mM Stock Solution in DMSO

This protocol is suitable for most in vitro cell-based assays where the final concentration of DMSO is kept low to avoid solvent-induced toxicity.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weighing this compound: Accurately weigh out a desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 25.03 mg of this compound (Molecular Weight: 250.29 g/mol ).

-

Dissolution: Add the weighed this compound to a sterile tube. Add the appropriate volume of DMSO to achieve a final concentration of 100 mM. For 25.03 mg of this compound, add 1 mL of DMSO.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[9]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol for Preparing a 100 mM Stock Solution in Ethanol

This protocol is an alternative to DMSO for applications where ethanol is a more suitable solvent.

Materials:

-

This compound powder

-

200 proof (absolute) ethanol

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weighing this compound: Weigh out the required amount of this compound powder. For 1 mL of a 100 mM stock solution, use 25.03 mg.

-

Dissolution: Transfer the powder to a sterile tube and add the calculated volume of absolute ethanol.

-

Mixing: Vortex thoroughly until all the solid has dissolved.

-

Aliquoting and Storage: Dispense into single-use aliquots and store at -20°C. Ethanol stock solutions are reported to be stable for up to one month at this temperature.[5]

Storage and Stability

Proper storage is critical to maintain the antioxidant activity of this compound solutions.

| Form | Storage Temperature | Stability |

| Solid Powder | -20°C | Stable for at least two years.[1] |

| DMSO Solution | -20°C | Up to 1 month.[3][9] |

| -80°C | Up to 6 months.[9] | |

| Ethanol Solution | -20°C | Up to 1 month.[5] |

| Aqueous Solution | 2-8°C | Not recommended for storage for more than one day.[1][8] |

Note: For long-term storage of stock solutions, it is recommended to purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.[1][8]

Workflow and Visualization

The following diagram illustrates the general workflow for preparing an this compound stock solution.

Caption: A flowchart outlining the key steps for preparing and storing this compound stock solutions.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. This compound | TargetMol [targetmol.com]

- 3. Trolox CAS#: 53188-07-1 [m.chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes: Solubility of (S)-Trolox in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Trolox, a cell-permeable, water-soluble analog of vitamin E, is a potent antioxidant widely utilized as a standard in antioxidant capacity assays and for mitigating oxidative stress in biological systems.[1][2] Its efficacy in experimental settings is fundamentally dependent on its solubility in appropriate solvents to ensure accurate concentration, bioavailability, and stability. This document provides a comprehensive overview of the solubility of this compound in common laboratory solvents, along with a detailed protocol for determining its solubility.

Data Presentation: this compound Solubility

The solubility of this compound can vary based on the solvent, temperature, and pH. The following table summarizes the approximate solubility of this compound in several common laboratory solvents based on available data. It is important to note that these values are estimates, and empirical determination is recommended for precise applications.

| Solvent | Solubility (approx. mg/mL) | Molar Concentration (approx. mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 20 - 25[1][3][4][5] | 79.9 - 99.9 | Hygroscopic DMSO can affect solubility; use freshly opened solvent.[6][7][8] |

| Ethanol (B145695) | 25 - 150[1][4][5] | 99.9 - 599.3 | Stock solutions in ethanol are reported to be stable for up to one month at -20°C.[5] |

| Dimethylformamide (DMF) | ~30[1] | ~119.9 | --- |

| Methanol | Soluble[9] | Not specified | Described as "fully soluble".[9] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3[1][3] | ~12.0 | Aqueous solutions are not recommended for storage for more than one day.[1][3] |

| Water | 0.5 (slightly soluble)[5] | 2.0 | Solubility in water is pH-dependent and increases at alkaline pH.[4][10] |

Molecular Weight of this compound is approximately 250.29 g/mol .

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines a reliable and widely accepted method for determining the equilibrium solubility of a compound.[11]

Materials:

-

This compound powder

-

Selected solvent(s) of interest

-

Sealed glass vials or flasks

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or agitator.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.[11]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vial at a moderate speed.[11]

-

-

Sample Collection and Filtration:

-

Carefully aspirate a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[11] This step removes any remaining microscopic particles.

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.[11]

-

Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.[11]

-

Visualization of Experimental Workflow

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Trolox - Wikipedia [en.wikipedia.org]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Trolox | CAS 53188-07-1 | Antioxidant vitamin E derivative | StressMarq Biosciences Inc. [stressmarq.com]

- 5. Trolox CAS#: 53188-07-1 [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. agscientific.com [agscientific.com]

- 11. benchchem.com [benchchem.com]

Application Note & Protocol: Trolox Equivalent Antioxidant Capacity (TEAC) Assay

Topic: Standard Protocol for TEAC Assay using (S)-Trolox

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a widely used method for determining the total antioxidant capacity of a substance.[1][2] It is an electron transfer-based assay that measures the ability of antioxidants to scavenge the stable radical cation, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+).[1][3] The assay compares the antioxidant capacity of a sample to that of this compound, a water-soluble analog of Vitamin E, which serves as the standard.[4][5] This method is versatile and can be applied to both hydrophilic and lipophilic antioxidants in various samples, including biological fluids, food extracts, and pure compounds.[3][6][7]

Principle of the Assay

The principle of the TEAC assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants present in the sample.[7] ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈), to generate the radical cation ABTS•+, which has a characteristic blue-green color with maximum absorbance at specific wavelengths, most notably 734 nm.[1][6][8] When an antioxidant is added, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing a decolorization of the solution.[1][8] The degree of color change is proportional to the concentration of antioxidants in the sample. By comparing the decolorization caused by the sample to that of a Trolox standard curve, the antioxidant capacity can be quantified and expressed as Trolox Equivalents (TE).[4]

References

- 1. citeqbiologics.com [citeqbiologics.com]

- 2. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 3. scialert.net [scialert.net]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: (S)-Trolox in DPPH Antioxidant Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method for evaluating the antioxidant capacity of various substances, including pure compounds, plant extracts, and biological fluids.[1] The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1][2] This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm.[1][3]

(S)-Trolox, a water-soluble analog of vitamin E, is a potent antioxidant and is widely accepted as the gold standard for constructing a reference curve in the DPPH assay.[2][4][5] Its use allows for the quantification of antioxidant activity in terms of Trolox Equivalents (TE), providing a standardized measure for comparing the antioxidant capacity of different samples.[6] The result can also be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[7]

Principle of the DPPH Assay

The DPPH radical is a stable free radical that has a characteristic deep purple color due to its unpaired electron. When an antioxidant, such as this compound, is added to the DPPH solution, it donates a hydrogen atom to the DPPH radical. This results in the reduction of DPPH to DPPH-H (2,2-diphenyl-1-picrylhydrazine), a non-radical species that is pale yellow in color. The degree of discoloration is directly proportional to the amount of antioxidant present and its radical-scavenging activity.

The antioxidant capacity of a sample is typically expressed as the Trolox Equivalent Antioxidant Capacity (TEAC). This value is determined by comparing the antioxidant's effect on the DPPH radical to that of a known concentration of this compound.[6]

Experimental Protocols

Below are detailed protocols for performing the DPPH antioxidant assay using this compound as a standard. The protocols are adaptable for use with various sample types.

Materials and Reagents

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol (B145695) (99.5%)[6]

-

Dimethyl sulfoxide (B87167) (DMSO) (for dissolving Trolox if necessary)[8]

-

Assay Buffer (e.g., phosphate (B84403) buffer, pH 5.8 or 7.0)[9][10]

-

96-well microplate[6]

-

Microplate reader capable of measuring absorbance at 517 nm[3][6]

-